Debromohymenialdisine
Description
Debromohymenialdisine is a novel synthetic compound developed by scientists for use in laboratory experiments. It is a member of the family of compounds known as thiols, which are sulfur-containing molecules that can be used to modify the properties of other molecules. Debromohymenialdisine has been studied extensively in the laboratory, and has been found to have a variety of useful applications in scientific research.
Scientific Research Applications
Anti-Inflammatory Properties
Debromohymenialdisine is an active pyrrole alkaloid known for its anti-inflammatory properties . It has been studied for its effects on intestinal inflammatory responses in a co-culture model of epithelial Caco-2 cells and THP-1 macrophage cells . The compound attenuated the production and gene expression of lipopolysaccharide (LPS)-induced Interleukin (IL)-6, IL-1β, prostaglandin E2 (PGE2), and tumor necrosis factor-α in co-cultured THP-1 macrophages at a concentration range of 1–5 μM .
Inhibition of Chk2
Debromohymenialdisine serves as a stable and effective inhibitor of Chk2 . Chk2 is a checkpoint kinase involved in the DNA damage response pathway, and its inhibition can have implications in cancer treatment.
Treatment of Inflammatory Bowel Disease (IBD)
The compound has potential use in the treatment of inflammation-related diseases including IBD . It down-regulates the protein expressions of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in response to the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) translocation into the nucleus in cells .
Treatment of Osteoarthritis and Alzheimer’s Disease
Debromohymenialdisine, along with hymenialdisine, are cyclin-dependent kinase inhibitors with pharmacological activities for treating osteoarthritis and Alzheimer’s disease .
Cellular Localization in Marine Sponges
The cellular localization of debromohymenialdisine has been studied in marine sponges, specifically in the sponge Axinella sp . Understanding the cellular origin of targeted bioactive compounds from sponges is important for providing chemotaxonomic information and defining the bioactive production strategy in terms of sponge aquaculture, cell culture, or fermentation of associated bacteria .
Potential Anti-Cancer Properties
Given its role as a Chk2 inhibitor , debromohymenialdisine may have potential anti-cancer properties. However, more research is needed in this area to fully understand its implications in cancer treatment.
properties
IUPAC Name |
(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRJOQGKGMHTOO-VURMDHGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415332 | |
Record name | Debromohymenialdisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Debromohymenialdisine | |
CAS RN |
125118-55-0, 75593-17-8 | |
Record name | Debromohymenialdisine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04367 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Debromohymenialdisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary mechanism of action of DBH?
A1: DBH is a potent inhibitor of checkpoint kinases Chk1 and Chk2, key regulators of the cell cycle. [, , ] These kinases are activated in response to DNA damage, halting the cell cycle to allow for repair. By inhibiting Chk1 and Chk2, DBH disrupts the G2/M DNA damage checkpoint, preventing cell cycle arrest and promoting cell death, particularly in cancer cells with defective p53 function. [, , ]
Q2: How does DBH's inhibition of Chk1 and Chk2 impact cancer cells?
A2: DBH's inhibition of Chk1 and Chk2 renders cancer cells, especially those with compromised p53 function, more susceptible to DNA-damaging agents used in cancer therapy. [, ] This suggests DBH could be used as a chemosensitizing agent.
Q3: Does DBH affect normal cells?
A3: While DBH exhibits greater cytotoxicity towards cancer cells, some studies suggest potential effects on normal cells, particularly through the inhibition of CaMKII. [, ] This highlights the need for further research on the selectivity and potential side effects of DBH.
Q4: What is the molecular formula and weight of DBH?
A4: The molecular formula of DBH is C11H9N5O2, and its molecular weight is 243.22 g/mol. [, ]
Q5: What spectroscopic data are available for characterizing DBH?
A5: DBH can be characterized using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , , , , ] NMR provides detailed structural information, while MS helps determine the molecular weight and fragmentation patterns.
Q6: Is there information available about the material compatibility and stability of DBH under various conditions?
A6: Limited information is available on the material compatibility and stability of DBH under various conditions. Further research is needed to assess its stability in different formulations and storage conditions.
Q7: How do structural modifications of DBH affect its activity and selectivity?
A7: Structural modifications, such as the presence or absence of bromine atoms, can significantly impact DBH's activity and selectivity. [, , , , ] For example, hymenialdisine, a brominated analog of DBH, displays different pharmacological activities and potencies. [, , , ] Understanding the structure-activity relationship is crucial for designing more potent and selective DBH analogs.
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